molecular formula C18H32O B2616248 9,12-Octadecadienal CAS No. 26537-70-2

9,12-Octadecadienal

Cat. No.: B2616248
CAS No.: 26537-70-2
M. Wt: 264.453
InChI Key: HXLZULGRVFOIDK-AVQMFFATSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Octadecadienal typically involves the oxidation of linoleic acid, which is a polyunsaturated fatty acid. The process can be carried out using various oxidizing agents such as potassium permanganate or ozone . The reaction conditions often include controlled temperatures and pH levels to ensure the selective oxidation of the double bonds without affecting the rest of the molecule .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of linoleic acid followed by selective oxidation. This method allows for large-scale production and ensures high purity of the final product . The use of catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process .

Properties

IUPAC Name

(9E,12E)-octadeca-9,12-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6+,10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLZULGRVFOIDK-AVQMFFATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880841
Record name 9,12-octadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26537-70-2
Record name 9,12-octadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is 9,12-Octadecadienal and where is it found?

A1: this compound, also known as linoleic aldehyde, is an unsaturated aldehyde found in various natural sources. It is a key component of insect pheromones, particularly in moths like the saltmarsh caterpillar moth (Estigmene acrea) [] and the fall webworm moth (Hyphantria cunea) []. It has also been identified in the scent brush extract of male castor semi-looper moths (Achaea janata), where it is believed to play a role in attracting females []. Beyond insects, this compound has been found in the seed oil of Nitraria tangutorum Bobr., a plant native to the Qinghai-Tibetan Plateau [].

Q2: How is this compound biosynthesized?

A2: Studies using radiolabeled precursors in arctiid moths revealed that this compound is derived from linoleic acid []. This direct conversion from a fatty acid highlights a specific biosynthetic pathway in these moth species.

Q3: What are the primary applications of this compound?

A3: Given its role as a pheromone component, this compound is primarily utilized in pest control strategies. Its presence in moth pheromone blends makes it a valuable tool for monitoring and disrupting mating patterns, contributing to integrated pest management approaches.

Q4: What is the chemical structure and formula of this compound?

A4: this compound possesses two double bonds in its carbon chain, specifically at positions 9 and 12. Its molecular formula is C18H32O. While the provided research does not delve into detailed spectroscopic data, it is safe to assume that techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be instrumental in confirming its structure and analyzing its presence in complex mixtures.

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound [, , , ]. This method allows for the separation of volatile compounds based on their physical and chemical properties, followed by their detection and identification using mass spectrometry.

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